molecular formula C22H19ClN2O4S B2734150 N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide CAS No. 397277-62-2

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2734150
CAS RN: 397277-62-2
M. Wt: 442.91
InChI Key: XXCLWXJDJQXGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide, commonly known as BCS-DBB, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being investigated for its efficacy and safety in clinical trials.

Mechanism of Action

BCS-DBB inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of its client proteins, which are essential for the growth and survival of cancer cells. This ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, BCS-DBB has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other proteins, such as AKT and ERK, which are involved in cell signaling pathways. BCS-DBB has also been shown to induce autophagy (cellular self-digestion) in cancer cells, which is another desirable effect for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of BCS-DBB is its specificity for HSP90 inhibition, which reduces the likelihood of off-target effects. BCS-DBB also has good pharmacokinetic properties, which allows for effective delivery to target tissues. However, one limitation of BCS-DBB is its potential toxicity, which may limit its clinical use. Additionally, BCS-DBB may have limited efficacy in certain types of cancer, which may require the development of combination therapies.

Future Directions

There are several future directions for the development of BCS-DBB and related compounds. One direction is the optimization of BCS-DBB for clinical use, including the development of more effective delivery methods and the identification of patient populations that may benefit most from treatment. Another direction is the development of combination therapies that enhance the anti-cancer effects of BCS-DBB. Finally, the identification of novel HSP90 inhibitors and related compounds may lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of BCS-DBB involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoic acid to form N-(2-benzoyl-4-chlorophenyl) anthranilic acid. This intermediate is then reacted with dimethylsulfamide and thionyl chloride to form the final product, BCS-DBB. The synthesis of BCS-DBB has been optimized for high yield and purity, and is suitable for large-scale production.

Scientific Research Applications

BCS-DBB has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. BCS-DBB has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-25(2)30(28,29)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCLWXJDJQXGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.